molecular formula C11H24N2O B14327770 Valeramide, N-(2-(diethylamino)ethyl)- CAS No. 100536-61-6

Valeramide, N-(2-(diethylamino)ethyl)-

Cat. No.: B14327770
CAS No.: 100536-61-6
M. Wt: 200.32 g/mol
InChI Key: AEFHIRFDRNSDRY-UHFFFAOYSA-N
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Description

Valeramide, N-(2-(diethylamino)ethyl)- is a chemical compound that belongs to the class of amides and amines It is characterized by the presence of a valeramide group attached to a diethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valeramide, N-(2-(diethylamino)ethyl)- can be achieved through several methods. One common approach involves the reaction of valeric acid with N-(2-(diethylamino)ethyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of Valeramide, N-(2-(diethylamino)ethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Valeramide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or amide nitrogen, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, amine oxides

    Reduction: Primary amines, alcohols

    Substitution: Substituted amides and amines

Scientific Research Applications

Valeramide, N-(2-(diethylamino)ethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: Valeramide, N-(2-(diethylamino)ethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Valeramide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Diethylamino)ethyl)benzamide
  • N-(2-(Diethylamino)ethyl)acetamide
  • N-(2-(Diethylamino)ethyl)propionamide

Uniqueness

Valeramide, N-(2-(diethylamino)ethyl)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences make it a valuable compound for various research and industrial applications.

Properties

CAS No.

100536-61-6

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]pentanamide

InChI

InChI=1S/C11H24N2O/c1-4-7-8-11(14)12-9-10-13(5-2)6-3/h4-10H2,1-3H3,(H,12,14)

InChI Key

AEFHIRFDRNSDRY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCCN(CC)CC

Origin of Product

United States

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